molecular formula C15H16ClNO2 B2820370 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione CAS No. 338399-40-9

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione

Cat. No. B2820370
Key on ui cas rn: 338399-40-9
M. Wt: 277.75
InChI Key: ONXLNBUPOIEEBW-LCYFTJDESA-N
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Patent
US08592430B2

Procedure details

The title compound was prepared from 5-phenylcyclohexane-1,3-dione (1.0 g, 5.3 mmol), following the procedure described for the synthesis of 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction was run at ambient temperature for 30 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2CC(=O)CC(=O)C2)C=CC=CC=1.Cl[C:16]1[CH:21]=[CH:20][C:19]([CH:22]2[CH2:27][C:26](=[O:28])[C:25](=[CH:29][N:30]([CH3:32])[CH3:31])[C:24](=[O:33])[CH2:23]2)=[CH:18][CH:17]=1>>[CH3:32][N:30]([CH:29]=[C:25]1[C:26](=[O:28])[CH2:27][CH:22]([C:19]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)[CH2:23][C:24]1=[O:33])[CH3:31]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(CC(C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)C=C1C(CC(CC1=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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